CXCR2 antagonist 3e CXCR2 antagonist 3e CXCR2 antagonist 3e is a novel potent CXCR2 antagonist.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1559897
InChI: InChI=1S/C17H22ClN3O4S/c1-9(2)26(24,25)15-10(18)6-7-11(14(15)23)19-16-20-12(17(3,4)5)8-13(22)21-16/h6-9,23H,1-5H3,(H2,19,20,21,22)
SMILES: O=C1N=C(NC2=CC=C(Cl)C(S(=O)(C(C)C)=O)=C2O)NC(C(C)(C)C)=C1
Molecular Formula: C17H22ClN3O4S
Molecular Weight: 399.89

CXCR2 antagonist 3e

CAS No.:

Cat. No.: VC1559897

Molecular Formula: C17H22ClN3O4S

Molecular Weight: 399.89

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

CXCR2 antagonist 3e -

Specification

Molecular Formula C17H22ClN3O4S
Molecular Weight 399.89
IUPAC Name 6-(tert-Butyl)-2-((4-chloro-2-hydroxy-3-(isopropylsulfonyl)phenyl)amino)pyrimidin-4(1H)-one
Standard InChI InChI=1S/C17H22ClN3O4S/c1-9(2)26(24,25)15-10(18)6-7-11(14(15)23)19-16-20-12(17(3,4)5)8-13(22)21-16/h6-9,23H,1-5H3,(H2,19,20,21,22)
Standard InChI Key RWAZVTQXGWHWFP-UHFFFAOYSA-N
SMILES O=C1N=C(NC2=CC=C(Cl)C(S(=O)(C(C)C)=O)=C2O)NC(C(C)(C)C)=C1
Appearance Solid powder

Introduction

Chemical Properties and Development of CXCR2 Antagonist 3e

CXCR2 antagonist 3e represents an important innovation in medicinal chemistry through its novel structural approach.

Bioisosteric Design Strategy

The development of CXCR2 antagonist 3e centered on the innovative application of bioisosterism, a fundamental concept in medicinal chemistry where functional groups with similar physicochemical properties are substituted to improve drug-like characteristics. In this case, researchers employed 2-aminopyrimidin-4(1H)-one as a novel bioisostere of urea, which had been a common structural feature in previous generations of CXCR2 antagonists . This bioisosteric replacement strategy successfully led to the discovery of a potent CXCR2 antagonist with significantly improved physicochemical and pharmacological properties .

Physicochemical Properties

CXCR2 antagonist 3e demonstrates several favorable physicochemical properties that distinguish it from urea-based predecessors:

The enhanced chemical stability of CXCR2 antagonist 3e, particularly in simulated gastric fluid, represents a significant advancement that could potentially translate to improved oral bioavailability and reduced dosing frequency in clinical applications .

Therapeutic Applications in Cancer Treatment

The pharmacological profile of CXCR2 antagonist 3e positions it as a promising candidate for oncology applications, particularly in difficult-to-treat cancers.

Combination with Conventional Chemotherapy

One of the most promising applications for CXCR2 antagonists like 3e is in combination with conventional chemotherapeutic agents. Research has demonstrated that CXCR2 inhibition can effectively combat chemoresistance in multiple cancer types . In triple-negative breast cancer models, CXCR2 inhibition abrogated doxorubicin-mediated TGF-β upregulation and eliminated drug resistance in mammospheres, suggesting that CXCR2 plays a vital role in chemotherapy resistance mechanisms via TGF-β signaling regulation .

This synergistic effect is particularly valuable in aggressive cancers such as TNBC, where the absence of targetable cell surface receptors (estrogen receptor, progesterone receptor, and HER2) limits treatment options .

Enhancement of Immunotherapy Efficacy

Perhaps one of the most exciting applications for CXCR2 antagonist 3e lies in its potential to enhance the efficacy of modern immunotherapies. Studies have shown that CXCR2 inhibition can significantly improve the performance of immune checkpoint inhibitors:

  • In TNBC models, CXCR2 inhibition improved the efficacy of the immunotherapeutic drug atezolizumab (anti-PDL1), with combined inhibition of CXCR2 and PDL1 showing an additive effect in cytotoxicity

  • Blockade of CXCR2 has been demonstrated to reduce MDSC infiltration and improve the function of cytotoxic T cells in multiple cancer types

  • In pancreatic ductal adenocarcinoma models, CXCR2 inhibition augmented PD1-inhibition, suggesting broad applicability across cancer types

These findings indicate that CXCR2 antagonist 3e could potentially serve as a valuable component of combination immunotherapy regimens, helping to overcome resistance mechanisms and enhance treatment efficacy.

Comparative Analysis with Other CXCR2 Antagonists

To better understand the positioning of CXCR2 antagonist 3e within the landscape of CXCR2-targeting compounds, a comparative analysis is instructive.

Structural and Functional Comparisons

CompoundChemical ClassKey Structural FeaturesSelectivityDevelopment Stage
CXCR2 antagonist 3e2-Aminopyrimidin-4(1H)-one derivativeNovel bioisostere of urea CXCR2-selectivePreclinical
AZD5069Not specified in sourcesClinically relevant small-molecule inhibitor~100-fold selective for CXCR2 over CXCR1 Clinical trials for COPD and advanced malignancies
Sch527123 (MK-7123)Cyclobutene derivativeContains furanyl moieties Targets both CXCR2 and CXCR1 Clinical development
CXCR2 antagonist 3 (compound 11h)Not specified in sourcesNot detailed in sourcesCXCR2-selectivePreclinical

Pharmacological Advantages of CXCR2 Antagonist 3e

Future Research Directions

The development of CXCR2 antagonist 3e opens several promising avenues for future investigation.

Combination Therapy Optimization

Further investigation into optimizing combination regimens incorporating CXCR2 antagonist 3e with conventional chemotherapy and/or immunotherapy could yield significant therapeutic advances. Specific areas of interest include:

  • Determining optimal dosing sequences and schedules

  • Identifying cancer subtypes most likely to respond

  • Exploring potential biomarkers that could predict treatment efficacy

  • Investigating mechanisms of resistance that might emerge

Medicinal Chemistry Refinements

The successful implementation of the 2-aminopyrimidin-4(1H)-one bioisostere strategy in CXCR2 antagonist 3e serves as a valuable proof-of-concept for further medicinal chemistry exploration . Additional structure-activity relationship studies could potentially lead to next-generation compounds with further optimized properties, including enhanced potency, selectivity, and pharmacokinetic characteristics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator